molecular formula C12H15N5 B12779717 Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- CAS No. 53729-17-2

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl-

Cat. No.: B12779717
CAS No.: 53729-17-2
M. Wt: 229.28 g/mol
InChI Key: GVVZCEHFIORPTC-UHFFFAOYSA-N
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Description

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an isoquinoline ring. The presence of multiple nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of aldehydes with β-ketoesters followed by cyclization with aminopyrimidines can yield the desired compound . Another approach involves the use of multi-component reactions, where barbituric or thiobarbituric acid, amines, and aldehydes are reacted together .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and green chemistry techniques can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoisoquinolines and pyrimidopyrimidines, such as:

Uniqueness

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-methyl- is unique due to its specific structure and the presence of multiple nitrogen atoms, which contribute to its diverse chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

53729-17-2

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

6-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine

InChI

InChI=1S/C12H15N5/c1-6-7-4-2-3-5-8(7)9-10(13)16-12(14)17-11(9)15-6/h2-5H2,1H3,(H4,13,14,15,16,17)

InChI Key

GVVZCEHFIORPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C3C(=NC(=NC3=N1)N)N

Origin of Product

United States

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